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Compound of Interest

Compound Name: 2,3-Dihydrofuro[2,3-c]pyridine

Cat. No.: B055237 Get Quote

A detailed examination of the binding potential of furopyridine isomers reveals promising

avenues for the development of selective kinase inhibitors. This guide provides a comparative

overview of the available molecular docking and experimental data for furopyridine scaffolds,

with a primary focus on their interaction with the Cyclin-Dependent Kinase 2 (CDK2) active site.

While a comprehensive, direct comparative study of all furopyridine isomers against a panel of

kinases is not yet available in the public domain, existing research provides valuable insights

into the potential of specific isomers as kinase inhibitors. This guide synthesizes the current

findings, focusing on CDK2, a key regulator of the cell cycle and a prominent target in cancer

therapy.

Data Presentation: Docking Scores and
Experimental Validation
The following table summarizes the available quantitative data for a representative furo[2,3-

b]pyridine derivative, providing a benchmark for future comparative studies of other isomers.

Table 1: Docking and Experimental Data for Furo[2,3-b]pyridine Derivative against CDK2
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14
CDK2

Not explicitly

stated, but

interactions

are detailed

0.93 [1][2][3][4]

Note: The exact binding energy for Compound 14 was not provided in the reference paper;

however, the study confirmed favorable interactions within the CDK2 active site. Data for other

furopyridine isomers (furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine) against

CDK2 is not currently available in the reviewed literature, highlighting a gap in the current

research landscape.

Experimental Protocols
The methodologies employed in the cited study for the furo[2,3-b]pyridine derivative provide a

framework for future comparative experiments.

Molecular Docking Protocol
The in silico analysis of the furo[2,3-b]pyridine derivative was performed using the C-Docker

protocol within the Discovery Studio 4.0 software.[1] The X-ray crystal structure of CDK2 in

complex with the inhibitor roscovitine (PDB ID: 2A4L) was utilized as the receptor model.[1]

The docking protocol was validated by re-docking the co-crystallized ligand, which resulted in a

root-mean-square deviation (RMSD) of 0.46 Å, indicating a reliable docking procedure.[1] The

binding interactions of the docked compounds were then analyzed to understand their mode of

inhibition.[1]

In Vitro Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against the CDK2/cyclin A2 complex was

determined using a kinase activity assay.[1] The assay measures the amount of ATP remaining

in the solution following the kinase reaction. A luminescent signal, inversely correlated with
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kinase activity, is generated.[1] The percentage of inhibition was calculated and compared to a

reference inhibitor to determine the IC50 values.[1]

Visualization of Key Processes
To better understand the context of this research, the following diagrams illustrate the CDK2

signaling pathway and a general workflow for molecular docking studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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